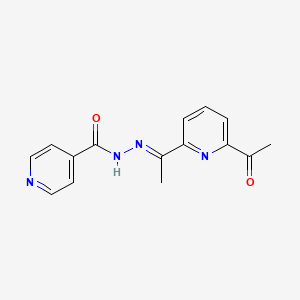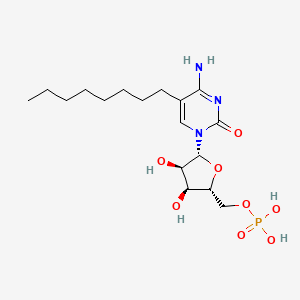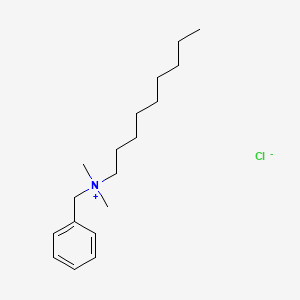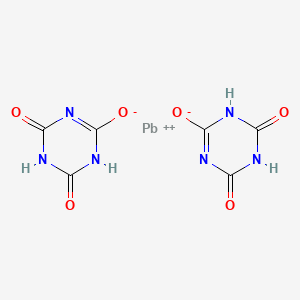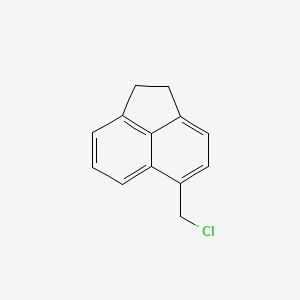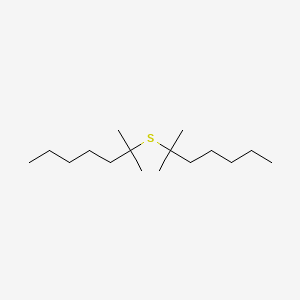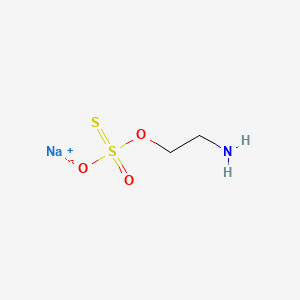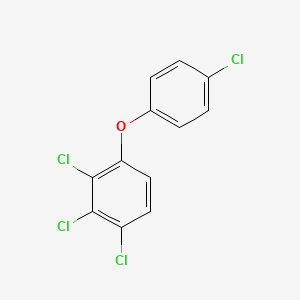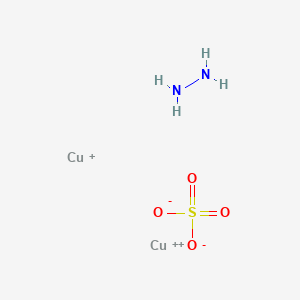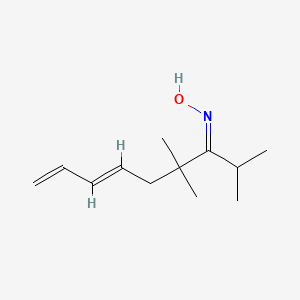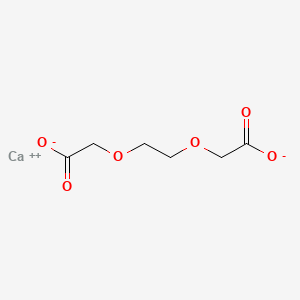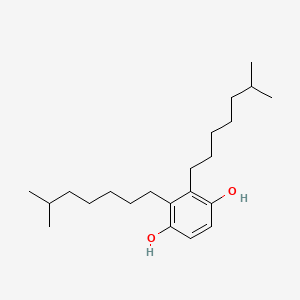
Diisooctylhydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisooctylhydroquinone is an organic compound belonging to the class of hydroquinones. Hydroquinones are a type of phenol, characterized by having two hydroxyl groups bonded to a benzene ring in a para position. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
The synthesis of diisooctylhydroquinone typically involves the alkylation of hydroquinone with isooctyl groups. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, and then oxidized to the desired hydroquinone compound.
Analyse Chemischer Reaktionen
Diisooctylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to quinones, which are important intermediates in many chemical processes.
Reduction: It can be reduced back to hydroquinone under certain conditions.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include acetic anhydride, acidic catalysts, and oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . The major products formed from these reactions are quinones and substituted hydroquinones.
Wissenschaftliche Forschungsanwendungen
Diisooctylhydroquinone has several scientific research applications:
Wirkmechanismus
The mechanism of action of diisooctylhydroquinone involves its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage. It acts as an electron carrier and participates in redox cycling, which is crucial for its antioxidant activity . The molecular targets include thiol, amine, and hydroxyl groups, which it can bind to and protect from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Diisooctylhydroquinone can be compared with other hydroquinone derivatives such as:
Hydroquinone: A simpler compound with similar antioxidant properties but less stability.
Tert-butylhydroquinone: Another antioxidant with higher stability but different solubility properties.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone with strong oxidizing properties used in various chemical reactions.
This compound is unique due to its specific isooctyl groups, which enhance its stability and solubility in non-polar solvents, making it particularly useful in industrial applications .
Eigenschaften
CAS-Nummer |
53823-28-2 |
|---|---|
Molekularformel |
C22H38O2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
2,3-bis(6-methylheptyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-17(2)11-7-5-9-13-19-20(22(24)16-15-21(19)23)14-10-6-8-12-18(3)4/h15-18,23-24H,5-14H2,1-4H3 |
InChI-Schlüssel |
PNKCDJAMDKYWQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC1=C(C=CC(=C1CCCCCC(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


